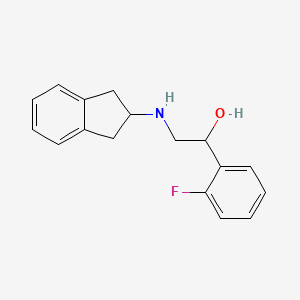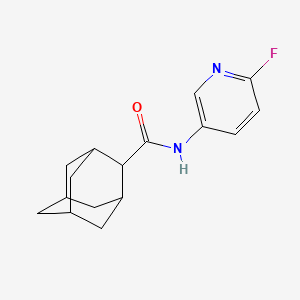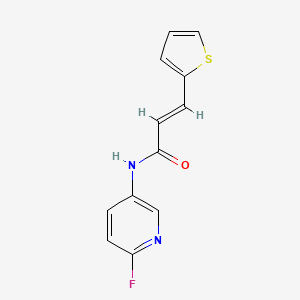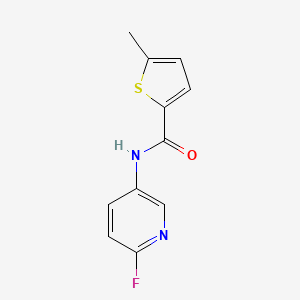![molecular formula C11H11BrFNO3 B6629459 4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid is an organic compound that features a benzoyl group substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid typically involves the reaction of 3-bromo-4-fluorobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the benzoyl and butanoic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-fluorobenzoic acid: Shares the benzoyl group with bromine and fluorine substitutions but lacks the butanoic acid moiety.
4-Fluorobenzoic acid: Contains a fluorine-substituted benzoyl group without the bromine atom.
3-Bromo-4-fluorobenzamide: Similar structure but with an amide group instead of the butanoic acid moiety.
Uniqueness
4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-fluorobenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO3/c12-8-6-7(3-4-9(8)13)11(17)14-5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOSZCUZBQKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCC(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)


![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)
![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629453.png)
![3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B6629466.png)
![2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid](/img/structure/B6629473.png)
